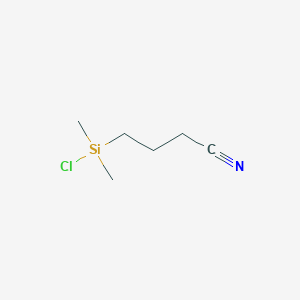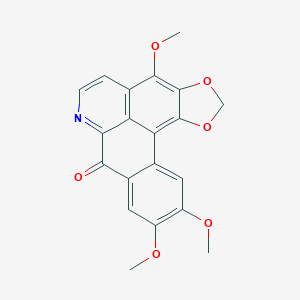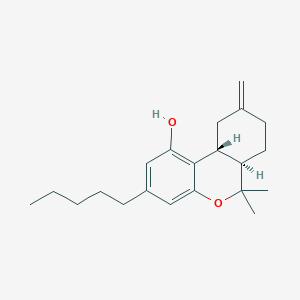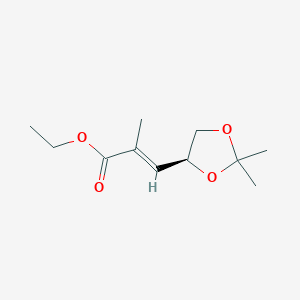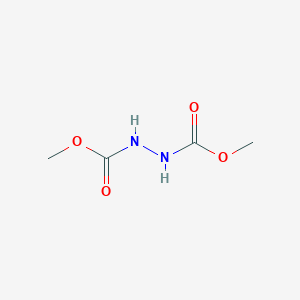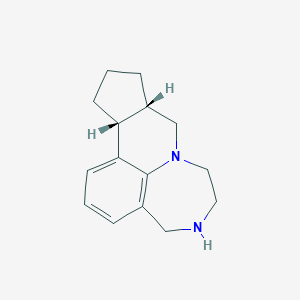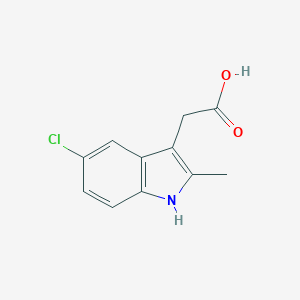
(5-Chlor-2-methyl-1H-indol-3-yl)-essigsäure
Übersicht
Beschreibung
“2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is a derivative of tryptamine known to inhibit in a voltage-dependent manner at the NMDA receptor . It’s also used in the synthesis of a novel pim-1 kinase competitive inhibitors targeting fluorescently labeled substrate peptides .
Molecular Structure Analysis
The molecular formula of “2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is C11H14Cl2N2 . The InChI key is OWBCWPKSLSERBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of “2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is 385.2±37.0 °C, and its predicted density is 1.252±0.06 g/cm3 . The pKa is predicted to be 16.87±0.30 .Wirkmechanismus
Target of Action
It’s known that indole derivatives can interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Some indole derivatives have been found to possess good oral bioavailability, suggesting potential for effective absorption and distribution .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Vorteile Und Einschränkungen Für Laborexperimente
CMI-AA has several advantages for use in laboratory experiments. It is a synthetic analogue of IAA and is therefore easier to obtain and more stable than IAA. Additionally, it is easier to measure the effects of CMI-AA than IAA, as CMI-AA does not degrade as quickly as IAA. However, CMI-AA is not as effective as IAA in promoting plant growth and development, and it has not been studied as extensively as IAA.
Zukünftige Richtungen
There are several potential future directions for research on CMI-AA. First, further research could be conducted to better understand the mechanism of action of CMI-AA, including the effects of CMI-AA on plant hormones and plant responses to environmental stress. Second, further research could be conducted to develop more effective and efficient methods for synthesizing CMI-AA. Third, further research could be conducted to explore the potential applications of CMI-AA in plant science and biotechnology. Fourth, further research could be conducted to explore the potential applications of CMI-AA in medicine. Fifth, further research could be conducted to explore the potential toxicity of CMI-AA. Finally, further research could be conducted to explore the potential uses of CMI-AA in agriculture.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate, einschließlich (5-Chlor-2-methyl-1H-indol-3-yl)-essigsäure, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können die Signalwege stören, die Krebszellen zum Wachsen und Teilen verwenden, wodurch sie zu Zielen für Chemotherapeutika werden .
Antibakterielle Aktivität
Das strukturelle Grundgerüst von Indol ist dafür bekannt, antimikrobielle Eigenschaften aufzuweisen. Dies macht this compound zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe, die gegen resistente Bakterienstämme und andere Krankheitserreger wirksam sein könnten .
Pflanzenwachstumsregulation
Als Derivat der Indol-3-essigsäure, einem bekannten Pflanzenhormon, kann diese Verbindung das Pflanzenwachstum und die Entwicklung beeinflussen. Es könnte verwendet werden, um Pflanzenhormone zu regulieren und möglicherweise als Herbizid oder Wachstumsförderer in landwirtschaftlichen Umgebungen zu wirken .
Entzündungshemmende und schmerzlindernde Anwendungen
Indolderivate wurden auf ihre entzündungshemmenden und schmerzlindernden Eigenschaften untersucht. Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Medikamente zur Behandlung von Schmerzen und Entzündungen eingesetzt werden könnte .
Antivirale Eigenschaften
Das Indol-Gerüst ist mit antiviraler Aktivität verbunden. Diese Verbindung könnte Teil einer neuen Klasse von antiviralen Medikamenten sein, die gegen eine Reihe von Viren wirksam sind, einschließlich derer, die Grippe und andere Atemwegsinfektionen verursachen .
Antidiabetisches Potenzial
Indolderivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen, indem sie die Insulinausschüttung oder die Insulinempfindlichkeit beeinflussen. This compound könnte zur Entwicklung neuer Antidiabetika beitragen .
Antituberkulose-Aktivität
Angesichts der biologischen Aktivität von Indol-Verbindungen besteht das Potenzial für this compound, bei der Behandlung von Tuberkulose eingesetzt zu werden. Es könnte bei der Entwicklung neuer Medikamente zur Bekämpfung von Mycobacterium tuberculosis, dem Bakterium, das für die Krankheit verantwortlich ist, helfen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIODEZFMSXHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366461 | |
| Record name | (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19017-52-8 | |
| Record name | (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




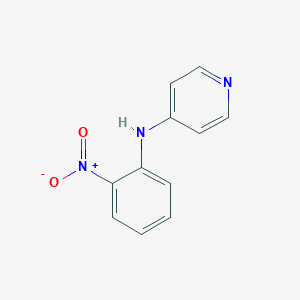
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
